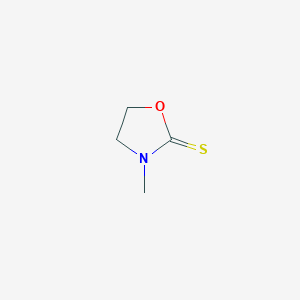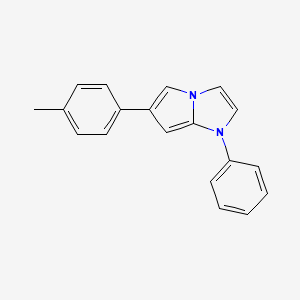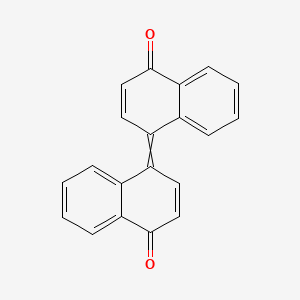
3-Methyl-1,3-oxazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,3-oxazolidine-2-thione is a heterocyclic compound that contains a five-membered ring with oxygen, nitrogen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-oxazolidine-2-thione can be synthesized through the reaction of 2-methylaminoethanol with carbon disulfide in the presence of a reagent such as triphenylantimony oxide (Ph₃SbO) and a solvent like methanol. The reaction typically occurs at ambient temperature and takes about one hour .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the availability of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with alkyl bromides to form substituted derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Alkyl Bromides: Used in substitution reactions to introduce different alkyl groups.
Oxidizing and Reducing Agents: Depending on the desired transformation, common agents like hydrogen peroxide (oxidizing) or sodium borohydride (reducing) may be used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the nitrogen or carbon atoms in the ring.
Aplicaciones Científicas De Investigación
3-Methyl-1,3-oxazolidine-2-thione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or proteins. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or altering protein function. This interaction can lead to various biological effects, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidin-2-one: A related compound with an oxygen atom instead of sulfur, known for its use in antibiotics like linezolid.
Oxazolidine-2-selone: Contains a selenium atom instead of sulfur, studied for its unique chemical properties.
Uniqueness
3-Methyl-1,3-oxazolidine-2-thione is unique due to the presence of the sulfur atom in its ring structure, which imparts different chemical reactivity and biological activity compared to its oxygen and selenium analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
30537-18-9 |
|---|---|
Fórmula molecular |
C4H7NOS |
Peso molecular |
117.17 g/mol |
Nombre IUPAC |
3-methyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C4H7NOS/c1-5-2-3-6-4(5)7/h2-3H2,1H3 |
Clave InChI |
CKJCBNKWSZIGSI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)








![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


